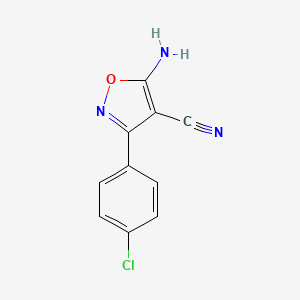

7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, is a derivative of quinolone, a class of compounds known for their antibacterial properties. Quinolones are synthetic antimicrobial agents that have been widely studied for their structure-activity relationships and their ability to inhibit various bacterial enzymes and cellular processes .

Synthesis Analysis

The synthesis of quinolone derivatives often involves the introduction of substituents at key positions on the quinolone ring to enhance antibacterial activity

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid and its derivatives have been explored for their biological activities. For instance, the synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives, including modifications at the 7-position, has been reported. These compounds were evaluated for their biological activities, such as the impact on locomotor activity in mice, indicating their potential physiological roles (Nakagawa et al., 1996). Similarly, the synthesis and biological evaluation of a series of tetrahydroisoquinoline-3-carboxylic acid derivatives as PPAR gamma agonists have been conducted, showing potential for diabetes treatment (Azukizawa et al., 2008).

Metabolomics and Pharmacokinetics

Metabolomics studies have utilized derivatives of 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid to understand metabolic changes in diseases. For example, the use of hydrazinoquinoline as a derivatization agent for LC-MS-based metabolomic investigations has been explored, which aids in the analysis of carboxylic acids, aldehydes, and ketones in biological samples, thereby providing insights into endogenous metabolism (Lu, Yao, & Chen, 2013). Additionally, pharmacokinetic studies on novel quinolone compounds, which include 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid derivatives, have been performed to understand their absorption, distribution, metabolism, and excretion in animals, contributing to the development of new drugs (Nakamura et al., 1990).

Neuropharmacology and Epilepsy Models

Research into non-competitive AMPA receptor antagonists, including compounds derived from the 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid framework, has been conducted to evaluate their effects on epilepsy models. These studies aim to understand the role of AMPA neurotransmission in epilepsy and explore potential treatments (Citraro et al., 2006).

Anticancer and Antiproliferative Studies

Compounds based on the 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid structure have been synthesized and evaluated for their anticancer and antiproliferative activities. For instance, the antiproliferative action of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid was assessed in a hepatocarcinogenic rat model, indicating the potential of such compounds in cancer therapy (Kumar et al., 2017).

Safety And Hazards

properties

IUPAC Name |

7,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWHDXXMYRPDOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595681 |

Source

|

| Record name | 7,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid | |

CAS RN |

228728-17-4 |

Source

|

| Record name | 7,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)

![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)

![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)

![[1-(4-Ethylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1342502.png)